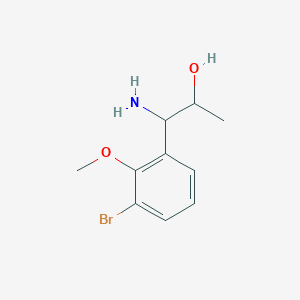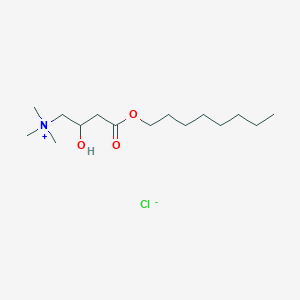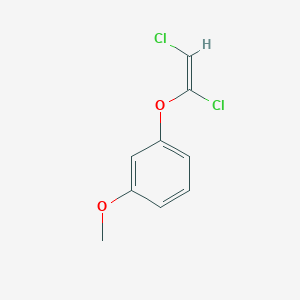
Allyl 4-((2,4-dichlorobenzyl)oxy)-3-ethoxy-5-iodobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Allyl 4-((2,4-dichlorobenzyl)oxy)-3-ethoxy-5-iodobenzoate is a complex organic compound characterized by the presence of multiple functional groups, including allyl, dichlorobenzyl, ethoxy, and iodobenzoate moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 4-((2,4-dichlorobenzyl)oxy)-3-ethoxy-5-iodobenzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the dichlorobenzyl ether: This step involves the reaction of 2,4-dichlorobenzyl alcohol with an appropriate benzoic acid derivative under acidic conditions to form the dichlorobenzyl ether.
Introduction of the ethoxy group: The ethoxy group is introduced via an etherification reaction, typically using ethyl iodide and a base such as potassium carbonate.
Iodination: The iodination of the benzoate ring is achieved using iodine and a suitable oxidizing agent, such as sodium iodate.
Allylation: The final step involves the allylation of the compound using allyl bromide and a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Allyl 4-((2,4-dichlorobenzyl)oxy)-3-ethoxy-5-iodobenzoate can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The compound can be reduced to remove the iodine atom, forming a deiodinated product.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for aldehyde formation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
Oxidation: Epoxides or aldehydes.
Reduction: Deiodinated benzoates.
Substitution: Various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Allyl 4-((2,4-dichlorobenzyl)oxy)-3-ethoxy-5-iodobenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Allyl 4-((2,4-dichlorobenzyl)oxy)-3-ethoxy-5-iodobenzoate involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to enzymes: Inhibiting or modulating enzyme activity.
Interacting with cellular receptors: Affecting signal transduction pathways.
Inducing oxidative stress: Leading to cell death in certain types of cells.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((2,4-Dichlorobenzyl)oxy)benzaldehyde
- 3-Allyl-4-((2,4-dichlorobenzyl)oxy)-5-methoxybenzaldehyde
Uniqueness
Allyl 4-((2,4-dichlorobenzyl)oxy)-3-ethoxy-5-iodobenzoate is unique due to the presence of the iodobenzoate moiety, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C19H17Cl2IO4 |
|---|---|
Peso molecular |
507.1 g/mol |
Nombre IUPAC |
prop-2-enyl 4-[(2,4-dichlorophenyl)methoxy]-3-ethoxy-5-iodobenzoate |
InChI |
InChI=1S/C19H17Cl2IO4/c1-3-7-25-19(23)13-8-16(22)18(17(9-13)24-4-2)26-11-12-5-6-14(20)10-15(12)21/h3,5-6,8-10H,1,4,7,11H2,2H3 |
Clave InChI |
UAWZOBBXQZOQKT-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C(=CC(=C1)C(=O)OCC=C)I)OCC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl (E)-3-((3AR,6AR)-2,2-dimethyl-3A,6A-dihydrofuro[2,3-D][1,3]dioxol-5-YL)acrylate](/img/structure/B13026009.png)
![2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13026017.png)
![3-Fluoro-6-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13026023.png)
![1-(3,3,3-Trifluoropropanoyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13026025.png)







![tert-Butyl2-methyl-6,7-dihydrooxazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B13026057.png)
![7-Bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13026061.png)

